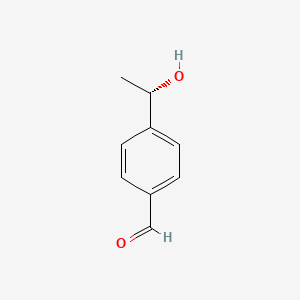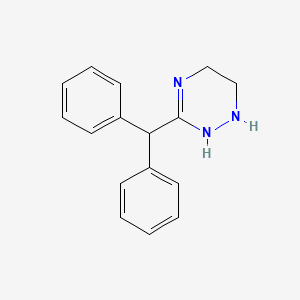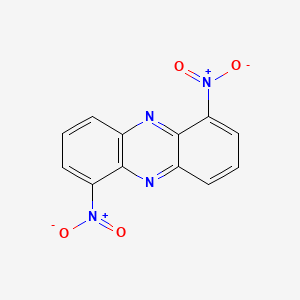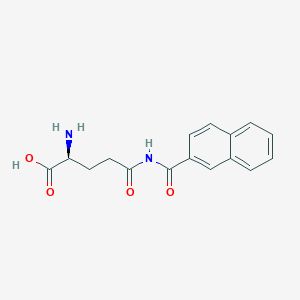
(S)-4-(1-Hydroxyethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a hydroxyethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Hydroxyethyl)benzaldehyde typically involves the selective reduction of the corresponding ketone or the oxidation of the corresponding alcohol. One common method is the reduction of 4-(1-Hydroxyethyl)benzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or other large-scale reduction methods. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrogen bromide (HBr) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(1-Hydroxyethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzyl alcohol.
Substitution: 4-(1-Bromoethyl)benzaldehyde.
Applications De Recherche Scientifique
(S)-4-(1-Hydroxyethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-Hydroxyethyl)benzaldehyde
- (S)-2-(1-Hydroxyethyl)benzaldehyde
- 4-(1-Hydroxyethyl)benzyl alcohol
Uniqueness
(S)-4-(1-Hydroxyethyl)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, the para-substitution provides distinct steric and electronic effects, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
212696-86-1 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-[(1S)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m0/s1 |
Clé InChI |
KPQCYFPPETYXOG-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)

![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)


